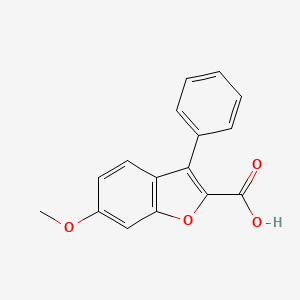

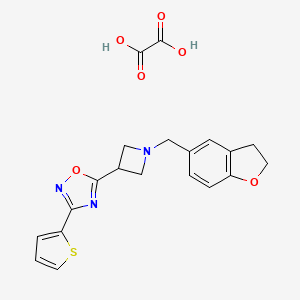

6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.268. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid and its derivatives have been utilized in the synthesis of novel polycyclic heteroaromatic compounds, demonstrating the versatility of the benzofuran ring. These compounds, which include structures fused or bound to pyrido[1,4]benzothiazine, thiazole, pyridine, and others, have been synthesized using versatile reaction strategies (Patankar et al., 2008).

Catalysis Research

In catalysis research, derivatives of this compound have been involved in highly selective methoxycarbonylation reactions of alkynes. This research demonstrates the potential of palladium complexes for catalyzing the formation of unsaturated esters or cascade reactions to α,ω-diesters, showcasing the compound's role in advanced synthetic chemistry (Núñez Magro et al., 2010).

Metal Ion Extraction

Research into selective lead(II) extraction has also utilized compounds related to this compound. Acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, synthesized for this purpose, exhibit higher selectivity for Pb(II) over Cu(II), highlighting the chemical's utility in environmental remediation and analytical chemistry (Hayashita et al., 1999).

Inhibition of Enzymatic Activity

Compounds derived from this compound have shown significant 5-lipoxygenase inhibitory activities. These findings indicate the potential of benzofuran derivatives as therapeutic agents in diseases where 5-lipoxygenase plays a role (Ohemeng et al., 1994).

Antimicrobial Activity

Research into benzofuran-carboxamide derivatives, including those related to this compound, has explored their antimicrobial activity. This research contributes to the search for new antimicrobial agents, with some compounds displaying moderate activity against Gram-positive bacteria (Hishmat et al., 1989).

Total Synthesis of Natural Products

The first total syntheses of naturally occurring compounds related to this compound have been described, showcasing the compound's importance in the synthesis of complex natural products (Kumbhar et al., 2007).

Fungitoxicity Studies

Studies on fungicides have involved analogues of this compound, highlighting the compound's potential in developing new antifungal agents. These studies have assessed the antifungal activity of various benzofuran derivatives (Carter et al., 1978).

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects

Biochemical Pathways

Benzofuran compounds have been associated with a broad range of biological and pharmacological activities , suggesting that they may affect multiple pathways and have downstream effects on cell growth and viability.

Result of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects , suggesting that the compound may have similar effects.

Analyse Biochimique

Biochemical Properties

Benzofuran compounds have been shown to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .

Cellular Effects

Benzofuran derivatives have been reported to exhibit anticancer activity against various cancer cell lines .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

6-methoxy-3-phenyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-15(16(17)18)14(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPUYIYDYBZQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

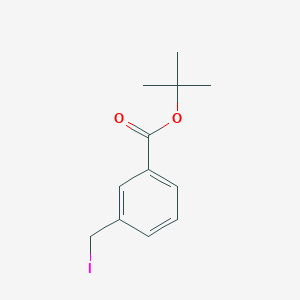

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2851354.png)

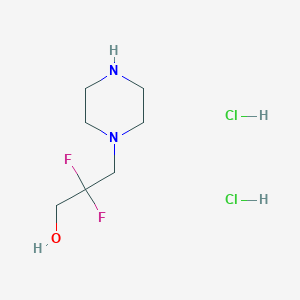

![Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B2851357.png)

![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)

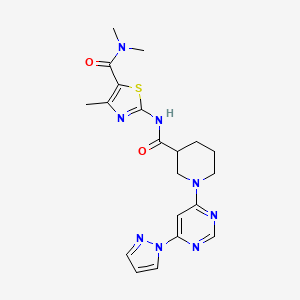

![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2851370.png)